molecular formula C13H24N2O2 B2976484 tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate CAS No. 1314703-47-3

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Cat. No.: B2976484
CAS No.: 1314703-47-3
M. Wt: 240.347
InChI Key: FYSIMLVTGVEINH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate (CAS: 1314703-47-3) is a heterocyclic building block with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol . It features a piperidine ring substituted at the 4-position with an azetidine (a four-membered nitrogen-containing ring) and a tert-butoxycarbonyl (Boc) protecting group. This compound is typically utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, leveraging the conformational rigidity of the azetidine moiety to influence receptor binding or pharmacokinetic properties . The Boc group enhances solubility and stability during synthetic processes, making it a versatile scaffold in drug discovery.

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSIMLVTGVEINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314703-47-3
Record name tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine intermediates.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2C_{14}H_{27}ClN_2O_2 and a molecular weight of approximately 290.83 g/mol. It's a piperidine derivative containing a tert-butyl group and an azetidine moiety. The IUPAC name for this compound is tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride, and its CAS number is 2580216-69-7.

Potential Applications in Neurological Disorders

Initial studies suggest that tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Potential Anticancer Properties

Compounds with similar structures have been studied for their ability to modulate cyclin-dependent kinases, suggesting they may have anticancer properties. One study investigated the anticancer activities of compounds using NMR theoretical calculations with DFT/B3LYP/6-311++G(2d, 2p) and found that butane sulfonic acide hydrazide has more activity than others against tested breast cancer cell lines MCF-7 .

Pharmaceutical Research

Tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is often used in pharmaceutical research because of its potential biological activities and therapeutic uses.

Interactions with Biological Targets

Preliminary research suggests that tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride may interact with specific receptors or enzymes involved in neurotransmission and cell cycle regulation. Further research is needed to fully understand these interactions and their therapeutic implications.

Structural Similarity

Several compounds share structural similarities with tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateHydroxyl group instead of azetidinePotentially different pharmacological profile
N-[1-[3-(azetidin-3-yloxy)phenyl]sulfonylpiperidin-4-yl]carbamateSulfonamide linkageMay exhibit different target specificity
tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylateAlkyne functionalityCould show unique reactivity patterns

The specific combination of functional groups and structural configuration in tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride may give it unique biological activities compared to similar compounds.

Research into Tryptophan 2,3-Dioxygenase (TDO2) Inhibitors

Mechanism of Action

The mechanism of action of tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and piperidine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table highlights structural analogs, their substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Similarity Score Application
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate 1314703-47-3 C₁₃H₂₄N₂O₂ 240.35 Azetidine Heterocyclic building block
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate 1185064-24-7 C₁₅H₂₉N₃O₂ 283.41 Piperazine, Methyl 0.96 Intermediate in bioactive molecule synthesis
tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 C₁₂H₂₁NO₃ 227.30 Acetyl 0.91 Probable precursor for acylated derivatives
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride 2061980-64-9 C₁₂H₂₃ClN₄O₂ 290.79 Piperazine, Hydrochloride 0.98 Pharmaceutical intermediate (enhanced solubility)
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate C₁₈H₂₆BrNO₃ 384.31 4-Bromobenzyloxy Antiviral agent precursor

Key Differences and Implications

Azetidine vs. Piperazine/Acetyl Groups: The azetidine group in the target compound introduces ring strain, which can enhance conformational rigidity compared to the six-membered piperazine ring in analogs (e.g., CAS 1185064-24-7). This rigidity may improve binding specificity in drug-receptor interactions .

Bromobenzyloxy Substituent (CAS —) :

  • The 4-bromobenzyloxy group in the antiviral precursor adds bulk and halogen-mediated interactions , which are critical for targeting hydrophobic pockets in viral proteins .

Hydrochloride Salt (CAS 2061980-64-9) :

  • The hydrochloride form improves solubility in polar solvents, facilitating purification and formulation in pharmaceutical workflows .

Azetidine’s smaller ring size may reduce steric hindrance compared to bulkier substituents like pyridinyl groups.

Biological Activity

Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H27N2O2
  • Molecular Weight : 255.38 g/mol
  • CAS Number : 1314703-47-3

The compound features a piperidine ring with a tert-butyl group and an azetidine moiety, contributing to its unique structural properties that may influence its biological activity.

This compound interacts with various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. Preliminary studies suggest that it may modulate the activity of specific receptors, potentially leading to neuroprotective effects and influencing metabolic pathways associated with cancer cell proliferation.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant interactions with neurotransmitter systems, which could make it a candidate for treating neurological disorders. For instance, compounds with similar structures have shown promise in modulating cyclin-dependent kinases, suggesting potential anticancer properties.

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit cancer cell proliferation. For example, it has been noted for its selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies. The compound has demonstrated a notable inhibitory effect on specific cancer cell lines, indicating a possible therapeutic window for clinical applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateHydroxyl group instead of azetidinePotentially different pharmacological profile
N-[1-[3-(azetidin-3-yloxy)phenyl]sulfonylpiperidin-4-yl]carbamateSulfonamide linkageMay exhibit different target specificity
tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylateAlkyne functionalityCould show unique reactivity patterns

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models. The study concluded that the compound's ability to modulate neurotransmitter systems could be beneficial for developing therapies for conditions like Alzheimer's disease.

Anticancer Efficacy in Breast Cancer Models

Another study focused on the anticancer efficacy of the compound against triple-negative breast cancer (TNBC) cell lines. The findings revealed that this compound significantly inhibited cell proliferation and induced apoptosis in these cells while exhibiting minimal effects on non-cancerous cells. This selectivity suggests a promising avenue for further research into targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with azetidine and piperidine derivatives. A common approach includes:

  • Step 1 : Formation of the azetidine ring via cyclization of precursors like 3-aminopropanol under acidic conditions.
  • Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling of the azetidine and piperidine moieties using cross-coupling agents like EDC/HOBt or Mitsunobu conditions for ether linkages .
    Key intermediates include tert-butyl carbamate-protected piperidine and functionalized azetidine derivatives. Purification often employs silica gel chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity, especially for detecting deprotection byproducts .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies contaminants .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight containers. Avoid exposure to moisture, strong oxidizing agents, or acidic/basic conditions, which may hydrolyze the carbamate group . Stability studies indicate no degradation over 12 months when stored properly .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of azetidine and piperidine moieties?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP) improve coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while toluene minimizes side reactions in Mitsunobu couplings .
  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization during stereospecific reactions .
    Contradictions in reported yields (e.g., 60–85%) may arise from residual moisture or Boc-deprotection side reactions, necessitating strict anhydrous conditions .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

  • Dynamic NMR Experiments : Variable-temperature NMR can clarify rotational barriers in carbamate groups causing signal splitting .
  • 2D Techniques : HSQC and HMBC correlations distinguish overlapping signals in the piperidine-azetidine scaffold .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) provides unambiguous structural confirmation when spectral data is ambiguous .

Q. How does the tert-butyl group influence reactivity in ring-opening reactions?

  • Steric Hindrance : The bulky tert-butyl group slows nucleophilic attack on the carbamate, favoring selective reactions at the azetidine nitrogen .
  • Electronic Effects : Electron donation from the tert-butyl group stabilizes intermediates in acid-catalyzed ring-opening, as shown in comparative studies with methyl or benzyl analogs .
    Advanced applications include photochemical alkylation (e.g., visible-light-induced decarboxylative coupling ) and spirocyclic derivative synthesis .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis OptimizationCatalyst screening, solvent selection
Structural ConfirmationX-ray crystallography, 2D NMR
Purity AnalysisHPLC, HRMS
Stability AssessmentLong-term storage studies under varied conditions

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